molecular formula C13H14N2O2 B2884559 4-Amino-8-isopropylquinoline-3-carboxylic acid CAS No. 1279218-90-4

4-Amino-8-isopropylquinoline-3-carboxylic acid

Cat. No.: B2884559
CAS No.: 1279218-90-4
M. Wt: 230.267
InChI Key: SXOIZJNMOXKUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-8-isopropylquinoline-3-carboxylic acid is a quinoline derivative with a molecular formula of C13H14N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-8-isopropylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with appropriate carboxylic acid precursors under acidic conditions . Another method includes the use of transition metal-catalyzed reactions, such as the Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-isopropylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

4-Amino-8-isopropylquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-8-isopropylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . This mechanism is similar to that of other quinoline-based antibiotics, making it a valuable compound in antimicrobial research.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-3-carboxylic acid
  • 8-Isopropylquinoline
  • 4-Aminoquinoline

Uniqueness

4-Amino-8-isopropylquinoline-3-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes .

Properties

IUPAC Name

4-amino-8-propan-2-ylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-7(2)8-4-3-5-9-11(14)10(13(16)17)6-15-12(8)9/h3-7H,1-2H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOIZJNMOXKUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=C(C(=CN=C21)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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